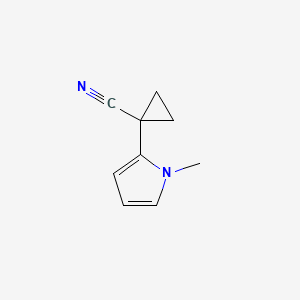
1-(1-Methylpyrrol-2-yl)cyclopropanecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Methylpyrrol-2-yl)cyclopropanecarbonitrile, with the chemical formula C₉H₉N₂, is an intriguing compound. Its structure features a cyclopropane ring fused to a pyrrole moiety, and the nitrile group adds further complexity. This compound exhibits interesting properties due to its unique structural arrangement.
Preparation Methods
Synthetic Routes:
Several synthetic routes exist for the preparation of 1-(1-Methylpyrrol-2-yl)cyclopropanecarbonitrile:
Cyclopropanation of Pyrrole Ring: One approach involves the cyclopropanation of pyrrole using reagents like diazo compounds or carbenes. The reaction typically occurs under mild conditions.
Nitrile Addition: The nitrile group can be introduced via nucleophilic addition to an appropriate precursor. For example, reaction with cyanide ions or other nitrile sources leads to the desired compound.
Industrial Production:
While industrial-scale production methods may vary, the synthetic routes mentioned above can be adapted for large-scale manufacturing. Optimization of reaction conditions, catalysts, and purification steps ensures efficient production.
Chemical Reactions Analysis
1-(1-Methylpyrrol-2-yl)cyclopropanecarbonitrile participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, yielding functionalized derivatives.
Reduction: Reduction of the nitrile group produces corresponding amines.
Substitution: Nucleophilic substitution reactions at the pyrrole or cyclopropane ring occur, leading to diverse products.
Common reagents include Lewis acids, bases, and transition metal catalysts. The major products depend on reaction conditions and substituents.
Scientific Research Applications
1-(1-Methylpyrrol-2-yl)cyclopropanecarbonitrile finds applications in:
Medicinal Chemistry: Researchers explore its potential as a scaffold for drug design due to its unique structure.
Biological Studies: It may interact with specific receptors or enzymes, affecting cellular processes.
Materials Science: Its properties could contribute to novel materials or polymers.
Mechanism of Action
The compound’s mechanism of action remains an active area of research. It likely modulates biological pathways by interacting with specific proteins or receptors. Further studies are needed to elucidate its precise targets.
Comparison with Similar Compounds
While 1-(1-Methylpyrrol-2-yl)cyclopropanecarbonitrile stands out due to its fused ring system, similar compounds include other cyclopropane-containing heterocycles. its specific combination of pyrrole and cyclopropane motifs sets it apart.
Properties
Molecular Formula |
C9H10N2 |
|---|---|
Molecular Weight |
146.19 g/mol |
IUPAC Name |
1-(1-methylpyrrol-2-yl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C9H10N2/c1-11-6-2-3-8(11)9(7-10)4-5-9/h2-3,6H,4-5H2,1H3 |
InChI Key |
CXXOYZSURUYQEX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1C2(CC2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


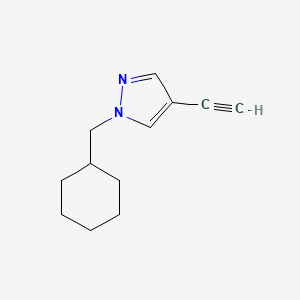



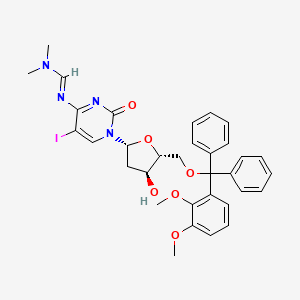
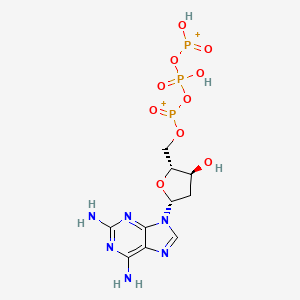
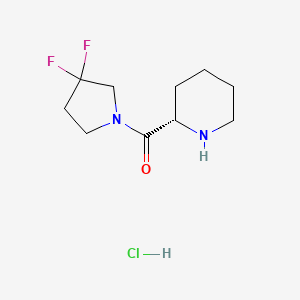
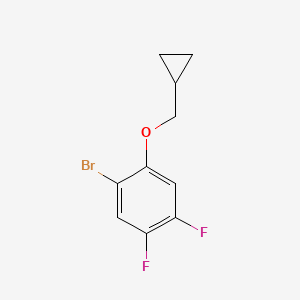

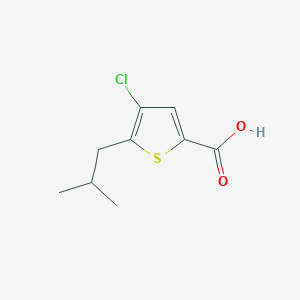

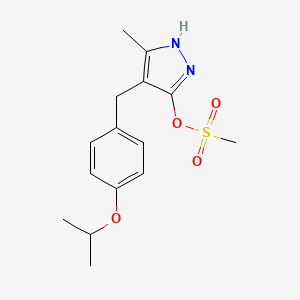
![3-O-tert-butyl 5-O-(4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl) 2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B12074891.png)
![7-Bromo-1-isobutyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12074899.png)
